

An In-depth Technical Guide to 6-Bromoindoline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromoindoline**

Cat. No.: **B1282224**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **6-Bromoindoline**, a halogenated derivative of indoline. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound.

Chemical Structure and Properties

6-Bromoindoline, also known as 6-bromo-2,3-dihydro-1H-indole, is a heterocyclic organic compound. Its structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a bromine atom substituted at the 6th position of the bicyclic system. The presence of the bromine atom and the indoline scaffold makes it a valuable intermediate in the synthesis of various bioactive molecules and functional materials.

Structure:

Caption: Chemical structure of **6-Bromoindoline**.

Physical and Chemical Properties

A summary of the key physicochemical properties of **6-Bromoindoline** is presented in the table below.

Property	Value	Reference
CAS Number	63839-24-7	[1]
Molecular Formula	C ₈ H ₈ BrN	[1]
Molecular Weight	198.06 g/mol	[1]
Appearance	Off-white to yellow solid/Brown oil	
Boiling Point	116-118 °C at 4 Torr	[1]
Solubility	No data available	
Storage	Keep in dark place, sealed in dry, 2-8°C	[2]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **6-Bromoindoline**.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of **6-Bromoindoline**. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), results in two molecular ion peaks separated by 2 m/z units.

Ion	m/z
[M-H] ⁺	195.9 / 197.9

From LC-MS analysis.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **6-bromoindoline** is not readily available in the cited literature, predicted spectra can be used as a reference for characterization.

Predicted ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the aliphatic protons on the pyrrolidine ring. The bromine atom at the 6-position will influence the chemical shifts of the adjacent aromatic protons.

Predicted ^{13}C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine will show a characteristic chemical shift.

Infrared (IR) Spectroscopy

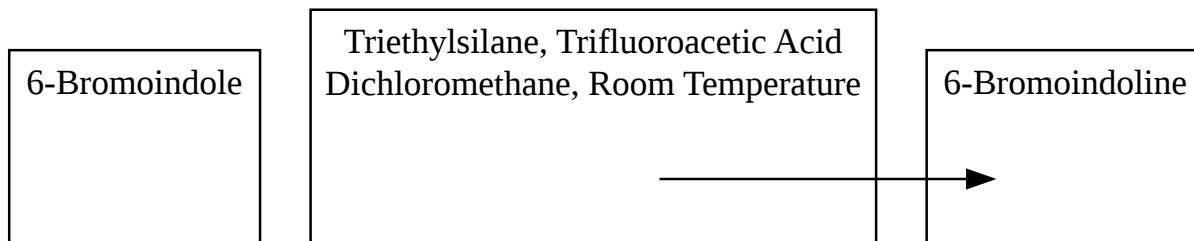
The IR spectrum of **6-bromoindoline** is expected to exhibit characteristic absorption bands for the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and the C-Br bond.

Experimental Protocols

Synthesis of 6-Bromoindoline

A common method for the synthesis of **6-bromoindoline** is the reduction of 6-bromoindole. The following protocol is adapted from the literature.[\[1\]](#)

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Synthesis of **6-Bromoindoline** from 6-Bromoindole.

Materials:

- 6-Bromo-1H-indole

- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triethylsilane
- Concentrated ammonium hydroxide solution
- Water
- Anhydrous sodium sulfate
- Ether
- Hexane
- 4N HCl in dioxane
- Saturated sodium bicarbonate solution

Procedure:

- To a solution of 6-bromo-1H-indole (11.0 g, 56.1 mmol) in a mixture of dichloromethane (180 mL) and trifluoroacetic acid (60 mL), add triethylsilane (22.6 mL, 2.5 equiv).[\[1\]](#)
- Stir the reaction mixture at room temperature for 16 hours.[\[1\]](#)
- Add additional dichloromethane (180 mL), concentrated ammonium hydroxide solution (approximately 50 mL), and water (200 mL).[\[1\]](#)
- Extract the mixture with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[\[1\]](#)
- Redissolve the residue in a 1:1 mixture of ether and hexane (100 mL).[\[1\]](#)
- Slowly add a 4N HCl solution in dioxane (14 mL) to precipitate the hydrochloride salt.[\[1\]](#)
- Collect the precipitate by filtration and treat the resulting solid with a saturated sodium bicarbonate solution.[\[1\]](#)

- Extract the mixture again with dichloromethane. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-2,3-dihydro-1H-indole as a brown oil (approximately 10.0 g).[1]

Note: The crude product from this procedure was reported to be used in subsequent reactions without further purification.[1] For applications requiring high purity, chromatographic purification may be necessary.

Reactivity and Applications

6-Bromoindoline serves as a versatile building block in organic synthesis. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups at the 6-position. The secondary amine of the indoline ring can be functionalized through N-alkylation, N-acylation, or other reactions.

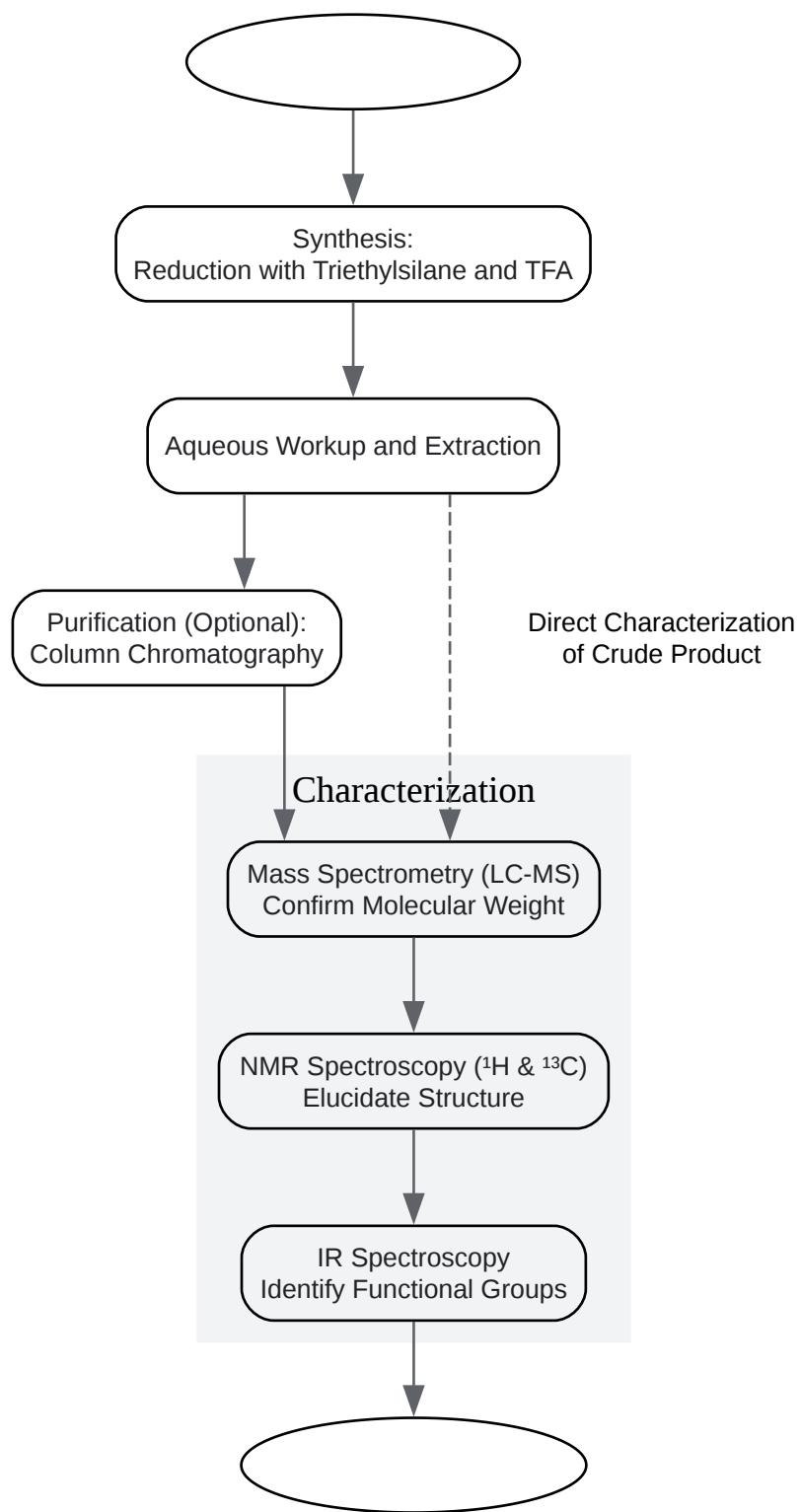
These synthetic handles make **6-bromoindoline** a valuable precursor for the synthesis of a wide range of substituted indoline derivatives, which are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Safety Information

Detailed safety information for **6-bromoindoline** is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, consult the Safety Data Sheet (SDS) provided by the supplier.

Logical Workflow for Synthesis and Characterization

The following diagram outlines a logical workflow for the synthesis and characterization of **6-bromoindoline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **6-Bromoindoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-BROMO-2,3-DIHYDRO-1H-INDOLE HYDROCHLORIDE CAS#: 63839-24-7 [chemicalbook.com]
- 2. 63839-24-7|6-Bromoindoline|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromoindoline: Chemical Properties and Structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282224#6-bromoindoline-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

